A Technical Guide to the Physicochemical Properties of 2-(4-Amino-3-methylphenyl)acetic acid
A Technical Guide to the Physicochemical Properties of 2-(4-Amino-3-methylphenyl)acetic acid
Introduction
2-(4-Amino-3-methylphenyl)acetic acid, a substituted derivative of phenylacetic acid, is a compound of interest in medicinal chemistry and drug development.[1][2] Its structural motifs, featuring a phenylacetic acid core with amino and methyl substitutions, suggest potential applications as a building block in the synthesis of more complex molecules.[3][4] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling.[5][6]
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Amino-3-methylphenyl)acetic acid. It is designed for researchers, scientists, and drug development professionals, offering both a summary of known data and detailed, field-proven experimental protocols for the determination of these essential parameters. The methodologies described herein are grounded in established principles of analytical chemistry and pharmaceutical science, providing a robust framework for characterization.
Compound Identification and Structure
A clear identification of the molecular structure is the foundation upon which all other physicochemical data is built.
Chemical Structure
The structure of 2-(4-Amino-3-methylphenyl)acetic acid is characterized by a benzene ring substituted at position 1 with an acetic acid group, at position 4 with an amino group, and at position 3 with a methyl group.
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// Define atom nodes with positions
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C2 [label="C", pos="1.4,0!"];
C3 [label="C", pos="2.1,-1.2!"];
C4 [label="C", pos="1.4,-2.4!"];
C5 [label="C", pos="0,-2.4!"];
C6 [label="C", pos="-0.7,-1.2!"];
C7 [label="C", pos="-1.4,1.2!"];
O1 [label="O", pos="-0.7,2.4!"];
O2 [label="OH", pos="-2.8,1.2!"];
N1 [label="NH₂", pos="2.5,-3.6!"];
C8 [label="CH₃", pos="-1.8,-3.6!"];
// Define bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- O1 [style=double];
C7 -- O2;
C4 -- N1;
C5 -- C8;
// Invisible nodes for aromatic circle
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p1 [pos="0.35,-0.2!", shape=point, style=invis];
p2 [pos="1.35,-1.2!", shape=point, style=invis];
p3 [pos="0.35,-2.2!", shape=point, style=invis];
p4 [pos="-0.65,-1.2!", shape=point, style=invis];
// Aromatic circle
p1 -- p2 -- p3 -- p4 -- p1 [style=invis];
}
Caption: Workflow for pKa determination by potentiometric titration.
2.3.3 Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is adapted from standard methods for the pKa determination of pharmaceutical compounds.[5][7]
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[5][7]
-
Solution Preparation:
-
Prepare a 1 mM solution of 2-(4-Amino-3-methylphenyl)acetic acid in water. If solubility is low, a co-solvent such as methanol may be used, but the apparent pKa will need to be corrected.
-
Prepare standardized 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.[7]
-
Prepare a 0.15 M potassium chloride solution to maintain constant ionic strength.[5][7]
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.
-
Add the necessary amount of 0.15 M KCl to maintain ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]
-
Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals of titrant addition, until the pH reaches 12-12.5 and stabilizes.[5][7]
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately determine the inflection points, which correspond to the pKa values.
-
Perform the titration in triplicate to ensure reproducibility.[7]
Solubility
Solubility is a key determinant of a drug's absorption and bioavailability.[8] The presence of both an acidic carboxylic acid and a basic amino group in 2-(4-Amino-3-methylphenyl)acetic acid suggests that its aqueous solubility will be highly pH-dependent.[9][10]
2.4.1 Rationale for Experimental Method Selection
A qualitative assessment of solubility in various solvents provides initial insights into the compound's polarity and functional groups.[8][11] The shake-flask method is a traditional and reliable technique for the quantitative determination of solubility.[8]
2.4.2 Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to characterizing the solubility of an organic compound.[10][11]
-
Initial Solvent Screening:
-
In separate test tubes, add approximately 10-20 mg of 2-(4-Amino-3-methylphenyl)acetic acid to 1 mL of the following solvents: water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like hexane or diethyl ether.[9][11]
-
Vigorously shake each tube and observe for dissolution. A compound is considered soluble if it completely dissolves.[10]
-
Interpretation of Results:
-
Solubility in water: Indicates the presence of polar functional groups.[9][12] Test the resulting solution with litmus paper to determine if it's acidic or basic.[10][12]
-
Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as the carboxylic acid.[10][12]
-
Solubility in 5% NaHCO₃: Indicates a relatively strong acidic group, as sodium bicarbonate is a weaker base than sodium hydroxide.[10][12]
-
Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the amino group.[9][10]
-
Insolubility in aqueous solutions but solubility in an organic solvent: Indicates a predominantly nonpolar character.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and confirmation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[13][14]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions on the molecule.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]
-
Expected Absorptions:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.[17]
-
N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[16]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch (aromatic amine): A peak in the 1250-1360 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.[18]
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).
-
Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 2-(4-Amino-3-methylphenyl)acetic acid. While some experimental data for this specific compound is limited in the public domain, the provided protocols offer robust and validated methods for its characterization in a laboratory setting. A thorough understanding of these properties is fundamental for any researcher or developer looking to utilize this compound in their work.
References
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
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Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
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ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
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National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]
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National Center for Biotechnology Information. 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid. PubChem. Available from: [Link]
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MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022-04-06). Available from: [Link]
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National Institute of Standards and Technology. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Available from: [Link]
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National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05). Available from: [Link]
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CP Lab Safety. 2-Amino-2-(4-methylphenyl)acetic acid, min 98%, 1 gram. Available from: [Link]
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